Dipotassium;but-2-enedioate

solubility formulation dissolution rate

Dipotassium but-2-enedioate, systematically named dipotassium (2E)-but-2-enedioate and commonly referred to as potassium fumarate (CAS 7704-72-5, molecular formula K₂C₄H₂O₄, molar mass 192.25 g/mol), is the dipotassium salt of fumaric acid — the trans (E) isomer of butenedioic acid. It belongs to the dicarboxylic acid salts class and carries the European food additive designation E366, with regulatory standing under FDA 21 CFR §172.350 for use as a nutrient supplement and acidity regulator in food.

Molecular Formula C4H2K2O4
Molecular Weight 192.25 g/mol
Cat. No. B13976890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium;but-2-enedioate
Molecular FormulaC4H2K2O4
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)[O-].[K+].[K+]
InChIInChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeySHPKCSFVQGSAJU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium But-2-enedioate (Potassium Fumarate) — Core Physicochemical Identity and Procurement-Relevant Classification


Dipotassium but-2-enedioate, systematically named dipotassium (2E)-but-2-enedioate and commonly referred to as potassium fumarate (CAS 7704-72-5, molecular formula K₂C₄H₂O₄, molar mass 192.25 g/mol), is the dipotassium salt of fumaric acid — the trans (E) isomer of butenedioic acid [1]. It belongs to the dicarboxylic acid salts class and carries the European food additive designation E366, with regulatory standing under FDA 21 CFR §172.350 for use as a nutrient supplement and acidity regulator in food [2]. The compound presents as a white crystalline powder, exhibits high aqueous solubility, and decomposes rather than melting upon heating (boiling point ~355.5 °C at 760 mmHg) . Its dual identity — as both a potassium electrolyte source and a fumarate metabolic intermediate in the TCA cycle — positions it at the intersection of nutritional supplementation, food technology, and biochemical research [3].

Grade Food-grade (E366) and research-grade potassium salt
Key attribute High aqueous solubility; zero sodium content
Dual role Potassium electrolyte source & fumarate TCA cycle intermediate
Selection context For low-sodium formulations, metabolic research, and thermal processing studies

Why Dipotassium But-2-enedioate Cannot Be Casually Interchanged with Other Fumarate or Potassium Salts


Although dipotassium but-2-enedioate shares the fumarate anion with sodium fumarate (E365), calcium fumarate (E367), and magnesium fumarate, and shares the potassium cation with potassium chloride, potassium citrate, and potassium gluconate, the specific combination of the potassium counterion with the trans-butenedioate backbone generates a distinct profile of solubility, solid-state stability, elemental mass efficiency, and stereochemical identity that cannot be replicated by any single analog [1]. Sodium fumarate delivers sodium rather than potassium — a critical distinction in low-sodium and hypertension-conscious formulations — while calcium and magnesium fumarates exhibit markedly lower aqueous solubility, limiting their utility in liquid and semi-solid systems [2]. Conversely, alternative potassium salts such as potassium chloride lack the metabolic fumarate component and are associated with gastrointestinal irritation, while potassium citrate and gluconate carry substantially lower potassium content per unit mass, increasing the excipient burden in high-dose formulations [3]. These differences are not cosmetic; they directly affect dissolution rate, formulation density, electrolyte delivery efficiency, and regulatory compliance across food, pharmaceutical, and industrial applications.

Sodium fumarate (E365)
Introduces ~28.7% sodium; may not align with low-sodium or hypertension-conscious research formulations.
Calcium / magnesium fumarate (E367)
Markedly lower aqueous solubility limits utility in liquid and semi-solid systems; dissolution profile may differ.
Alternative potassium salts (citrate, gluconate, chloride)
Lower potassium mass fraction or lack fumarate metabolic component; excipient burden and buffering capacity may not transfer.

Quantitative Differentiation Evidence for Dipotassium But-2-enedioate Against Its Closest Analogs


Aqueous Solubility: ~5.9-Fold Higher Than Potassium Maleate (Stereoisomeric Comparator)

Dipotassium but-2-enedioate (potassium fumarate, trans configuration) exhibits an aqueous solubility of approximately 16.1 g/100 mL at 20 °C, compared to approximately 2.74 g/100 mL at 20 °C for its cis stereoisomer, dipotassium maleate (potassium maleate) — representing an approximately 5.9-fold solubility advantage [1]. Both compounds share the identical molecular formula K₂C₄H₂O₄ and differ only in the geometry around the central C=C double bond, yet this stereochemical difference alone produces a nearly six-fold divergence in water solubility due to differences in crystal lattice energy and intermolecular hydrogen-bonding arrangements [2]. The FoodB/ALOGPS database reports an alternative predicted solubility of 57.5 g/L (5.75 g/100 mL) for potassium fumarate, while the Good Scents Company estimates 1,000,000 mg/L at 25 °C, indicating that experimental values may vary with hydration state and measurement methodology [3]. The consistent finding across sources is a substantial solubility advantage over the cis-maleate form.

Aqueous Solubility
Cross-study comparable
~16.1 g/100 mL (trans) vs. ~2.74 g/100 mL (cis) at 20°C
Supports formulation solubility screening
5.9-fold difference; stereochemically driven; experimental values vary with methodology
solubility formulation dissolution rate aqueous systems stereochemistry

Solid-State Chemical Stability: Potassium Fumarate Salt (<2% Degradation) vs. Sodium Fumarate Salt (>50% Degradation) at 33 °C

In a controlled comparative stability study of a prostaglandin derivative formulated as different salt forms, samples were stored at 33 °C protected from light for 2 months. The potassium salt of the fumarate counterion showed less than 2% decomposition, while the sodium salt counterpart exhibited greater than 50% decomposition under identical conditions. The free acid showed greater than 10% decomposition, and the Tris (tromethamine) salt showed 2–3% decomposition [1]. This represents a greater than 25-fold stability advantage for the potassium fumarate salt over the sodium fumarate salt in this pharmaceutically relevant solid-state stress model. The researchers noted that the large differences could not be correlated with either water solubility or melting point, suggesting that the potassium counterion imparts a specific stabilizing effect on the fumarate-anion-containing solid matrix that is not predictable from bulk physicochemical parameters alone [1].

Solid-State Stability
Direct head-to-head
<2% decomposition (K salt) vs. >50% (Na salt) at 33°C/2 mo
Supports salt-selection stability review
Model drug substance context; may not extrapolate to all actives
solid-state stability pharmaceutical salt selection shelf life degradation preformulation

Elemental Potassium Loading Efficiency: 40.67% K by Mass vs. Potassium Citrate (38.28%) and Potassium Gluconate (16.69%)

Dipotassium but-2-enedioate (K₂C₄H₂O₄, MW 192.25 g/mol) contains 40.67% elemental potassium by mass, calculated from the atomic composition (2 × K: 39.0983 g/mol each) [1]. This compares favorably to tripotassium citrate (K₃C₆H₅O₇, MW 306.39 g/mol) at 38.28% K by mass, and substantially exceeds potassium gluconate (KC₆H₁₁O₇, MW 234.25 g/mol) at 16.69% K by mass [2][3]. The practical consequence is that to deliver 1 g of elemental potassium, approximately 2.46 g of potassium fumarate is required, versus 2.61 g of potassium citrate or 5.99 g of potassium gluconate. This represents a 6% mass efficiency advantage over potassium citrate and a 59% advantage over potassium gluconate. Potassium chloride (KCl, MW 74.55 g/mol, 52.4% K) delivers higher potassium mass efficiency but lacks the organic fumarate counterion that provides buffering and metabolic functionality [4].

Potassium Loading
Class-level inference
40.67% K by mass vs. 38.28% (citrate), 16.69% (gluconate)
Informs formulation density evaluation
Calculated from atomic weights; anhydrous basis
potassium supplementation elemental analysis mass efficiency formulation density excipient burden

Regulatory and Functional Differentiation: E366 (Potassium Fumarate) vs. E365 (Sodium Fumarate) and E367 (Calcium Fumarate) in Food Systems

Dipotassium but-2-enedioate is assigned the European food additive code E366 and is approved in both the European Union (by EFSA) and the United States (FDA 21 CFR §172.350) as an acidity regulator and nutrient supplement [1][2]. Sodium fumarate (E365) and calcium fumarate (E367) share the fumarate anion but differ critically in their counterion functionality: E365 introduces sodium (28.73% Na by mass, ~28.5% Na per manufacturer specification) which is contraindicated in low-sodium and hypertension-oriented food products [3]. E367 (calcium fumarate) provides calcium but suffers from substantially lower water solubility compared to the potassium form, limiting its utility in clear beverage and liquid formulations where rapid dissolution and optical clarity are required [4]. E366 (potassium fumarate) uniquely delivers both the acid-regulating fumarate dianion and the nutritionally desirable potassium cation without sodium loading, in a highly water-soluble form. The FDA further lists potassium fumarate specifically under the technical effect 'Nutrient Supplement,' distinguishing it functionally from the other fumarate salts [2].

Regulatory Identity
Supporting evidence
E366 (K): 0% Na, high solubility vs. E365 (Na), E367 (Ca)
Food-additive regulatory selection context
Per EFSA and FDA 21 CFR; purity ≥99% for food-grade
food additive acidity regulator E number regulatory compliance low-sodium formulation

Vibrational Spectroscopic Fingerprint: Definitive Raman/IR Differentiation of Potassium Fumarate (C2h) from Potassium Maleate (C2v) in Aqueous Solution

A comprehensive Raman and infrared (IR) vibrational spectroscopic study of neutral potassium fumarate and potassium maleate in aqueous solution (100–3500 cm⁻¹) established that the two stereoisomers can be unambiguously differentiated by their Raman polarization ratios, which confirm C2h symmetry for the fumarate dianion versus C2v symmetry for the maleate dianion [1]. The study provided a near-complete assignment of all fundamental vibrational modes, enabling spectroscopic identification of each species without reliance on chromatographic separation or destructive testing. This analytical differentiation is particularly valuable because the two compounds share identical molecular formulae (K₂C₄H₂O₄), elemental composition, and mass spectrometric fragmentation patterns, making them indistinguishable by many common analytical techniques. The Raman polarization method provides a rapid, non-destructive identity confirmation suitable for incoming material release testing in GMP environments [1]. In the solid state, potassium fumarate dihydrate (K₂C₄H₂O₄·2H₂O) single crystals have been further characterized by FTIR, confirming the presence of the trans fumarate backbone [2].

Spectroscopic ID
Direct head-to-head
Raman/IR: C2h (fumarate) vs. C2v (maleate) confirmed
Enables non-destructive QC identification
Aqueous solution method; published vibrational assignments
Raman spectroscopy infrared spectroscopy quality control polymorph identification counterfeit detection

Optimal Procurement and Application Scenarios for Dipotassium But-2-enedioate Based on Quantitative Differentiation Evidence


Low-Sodium Functional Beverages and Liquid Dietary Supplements Requiring Rapid Dissolution

In the formulation of potassium-fortified, low-sodium functional beverages and ready-to-drink liquid supplements, dipotassium but-2-enedioate (E366) offers a decisive combination of attributes that neither sodium fumarate (E365, introduces ~28.7% Na) nor calcium/magnesium fumarates (lower solubility) can simultaneously deliver [1]. Its aqueous solubility of ~16.1 g/100 mL at 20 °C ensures rapid, complete dissolution without turbidity — a critical quality attribute for clear beverages — while its zero-sodium composition supports 'low-sodium' and 'heart-healthy' label claims. The compound's optimal pH around 4.0 and buffering capacity derived from the fumaric acid pKa values (pKa₁ = 3.03, pKa₂ = 4.44) provide gentle acidity regulation without the sharp pH excursions associated with free fumaric acid or strong mineral acids [2]. Procurement teams should specify E366-grade material with ≥99% purity (anhydrous basis) per FDA 21 CFR §172.350 and EFSA specifications to ensure regulatory compliance across US and EU markets .

High-Density Potassium Supplement Tablets Where Excipient Minimization Is Critical

For solid oral dosage forms intended to deliver high elemental potassium doses (e.g., 500–1000 mg K per tablet), dipotassium but-2-enedioate's 40.67% potassium content by mass provides a meaningful formulation advantage over potassium citrate (38.28% K) and a decisive advantage over potassium gluconate (16.69% K) [1]. The 6% higher potassium loading versus citrate translates to approximately 6% less salt mass per dose, and the 144% advantage over gluconate can mean the difference between a single-tablet and a multi-tablet regimen. The potassium fumarate salt's solid-state stability profile — with literature precedent for less than 2% degradation under accelerated conditions versus greater than 50% for the corresponding sodium salt — further supports long shelf-life assignments and reduced overage requirements [2]. Formulators should note that potassium fumarate decomposes rather than melting, with a boiling point of ~355.5 °C, indicating suitability for most conventional tablet manufacturing processes including wet granulation and direct compression at moderate temperatures .

Research-Grade Procurement for TCA Cycle and Cellular Metabolism Studies

In biochemical and cell biology research investigating the tricarboxylic acid (TCA) cycle, mitochondrial function, or fumarate-mediated metabolic pathways, dipotassium but-2-enedioate serves simultaneously as a cell-permeable fumarate source and a potassium supplement, avoiding the confounding variables introduced by sodium-containing fumarate salts in electrophysiology or sodium-sensitive signaling experiments [1]. The ability to definitively confirm the trans (fumarate) stereochemistry of the purchased material by Raman or IR spectroscopy — leveraging the established C2h symmetry signature and published complete vibrational assignments — provides an analytical quality gate that is unavailable for many other research chemicals [2]. Procurement for research applications should verify the CAS number (7704-72-5 for the dipotassium salt, or 4151-35-3 for the anhydrous form) and request a certificate of analysis confirming stereochemical identity, as the cis (maleate, CAS 4151-34-4) isomer shares identical molecular weight and elemental composition yet differs in biological activity and solubility .

Clean-Label Bakery and Confectionery Acid Regulation with Thermal Processing Stability

In industrial baking and confectionery manufacturing, where processing temperatures can reach 180–200 °C, dipotassium but-2-enedioate (E366) offers thermal stability superior to many organic acid alternatives, with documented stability up to approximately 200 °C in food processing environments [1]. Compared to free fumaric acid (which has limited solubility of ~4.9–7.0 g/L at 20 °C), the potassium salt form provides substantially higher solubility and milder acidity, reducing equipment corrosion risk and sensory harshness while retaining the fumarate system's dough-conditioning and preservative-synergy functions [2]. The compound's boiling point of 355.5 °C at 760 mmHg ensures that the active species remains intact throughout baking cycles, unlike more volatile organic acids . Its E366 designation and multi-jurisdictional regulatory approval (EU, US, and Codex Alimentarius through JECFA) streamline international trade compliance for exported finished goods [3].

Application
Selection Property
Validation Focus
Low-sodium beverage formulation studies
Sodium-free, high solubility fumarate salt
Dissolution rate, clarity, and pH regulation
High-dose potassium tablet formulation research
High potassium mass fraction, solid-state stability
Excipient burden, shelf-life, and tablet density
TCA cycle and metabolism research
Cell-permeable fumarate source, confirmed trans stereochemistry
Stereochemical identity by Raman/IR
Thermal processing stability studies
Thermal stability up to 200 °C, mild acidity
Processing retention and equipment corrosion profile
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